molecular formula C9H8BrIO2 B15359908 Methyl 5-(bromomethyl)-2-iodobenzoate

Methyl 5-(bromomethyl)-2-iodobenzoate

Cat. No.: B15359908
M. Wt: 354.97 g/mol
InChI Key: RSIGUXMOCYBLES-UHFFFAOYSA-N
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Description

Methyl 5-(bromomethyl)-2-iodobenzoate: is an organic compound characterized by a benzene ring substituted with a methyl group, a bromomethyl group, and an iodine atom. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation Reaction: The compound can be synthesized through halogenation of methyl benzoate. The reaction involves the substitution of hydrogen atoms on the benzene ring with bromine and iodine atoms.

  • Grignard Reaction: Another method involves the formation of a Grignard reagent from an alkyl halide, followed by reaction with carbon dioxide and subsequent esterification.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and reactant concentrations is maintained.

  • Continuous Flow Synthesis: Continuous flow reactors are also employed to enhance production efficiency and ensure consistent product quality.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromomethyl or iodomethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) and amines are employed in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Cyanides, amides.

Scientific Research Applications

Chemistry: Methyl 5-(bromomethyl)-2-iodobenzoate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound serves as a probe in biological studies to understand cellular processes and molecular interactions. Medicine: It is utilized in the development of diagnostic agents and therapeutic drugs. Industry: The compound finds applications in material science for the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 5-(bromomethyl)-2-iodobenzoate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

  • Methyl 5-(bromomethyl)picolinate: Similar in structure but differs in the position of the bromomethyl group.

  • Methyl 2-iodobenzoate: Lacks the bromomethyl group, altering its reactivity and applications.

Uniqueness: Methyl 5-(bromomethyl)-2-iodobenzoate is unique due to its combination of bromomethyl and iodomethyl groups on the benzene ring, which provides distinct chemical properties and reactivity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

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Properties

Molecular Formula

C9H8BrIO2

Molecular Weight

354.97 g/mol

IUPAC Name

methyl 5-(bromomethyl)-2-iodobenzoate

InChI

InChI=1S/C9H8BrIO2/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4H,5H2,1H3

InChI Key

RSIGUXMOCYBLES-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CBr)I

Origin of Product

United States

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